6-硫代二氢乳清酸

描述

6-Thiodihydroorotate is a chemical compound involved in various biochemical processes and research studies. It has been a subject of study in different contexts, including its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of 6-Thiodihydroorotate and related compounds often involves multicomponent reactions and can be achieved under mild conditions. For instance, a synthesis method involving ethyl acetoacetate and thiourea by a one-pot method has been reported, achieving a high yield under optimum conditions (L. Meng, 2011).

Molecular Structure Analysis

Studies on molecular structure analysis involve X-ray diffraction crystallography and spectroscopic characterization. For example, crystal structure and spectroscopic characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, have been performed using FT-IR, 1H and 13C NMR spectra (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Research has shown that 6-Thiodihydroorotate and related compounds can undergo various chemical reactions. For example, 6-Thioguanine, a related compound, has been found to alter the structure and stability of duplex DNA and inhibit quadruplex DNA formation (V. Marathias et al., 1999).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their molecular structure and reaction behaviors. However, specific studies focusing on the physical properties of 6-Thiodihydroorotate are not available in the provided papers.

Chemical Properties Analysis

The chemical properties of 6-Thiodihydroorotate derivatives, such as their reactivity and interactions with other molecules, are inferred from studies like the synthesis and properties of Thiodiglycolaldehyde and related compounds (F. J. Aparicio et al., 1981).

科学研究应用

二氢乳清酸酶抑制

它是一种二氢乳清酸酶的有力竞争性抑制剂,二氢乳清酸酶是一种催化从头嘧啶生物合成最初三个反应的酶 (Christopherson 等人,1989).

对恶性疟原虫的影响

在疟疾的背景下,6-L-硫代二氢乳清酸 (TDHO) 抑制恶性疟原虫中的从头嘧啶生物合成,影响对寄生虫生命周期至关重要的核苷酸水平 (Seymour 等人,1997).

荧光测定应用

6-硫代鸟嘌呤的氧化形式具有高度荧光性,允许在血液、血清和尿液样品中进行快速且灵敏的荧光测定 (Thomas,1976).

在癌症治疗中的作用

DNA 6-硫代鸟嘌呤有助于硫嘌呤的抗白血病作用,但可能增加器官移植患者患急性髓细胞白血病和皮肤癌的风险 (Karran,2006).

药理和毒性活动见解

一种已开发的 HPLC 方法可以同时测定红细胞中的 6-硫代鸟嘌呤和甲基 6-巯基嘌呤核苷酸,有助于了解它们在药理和毒性活动中的作用 (Dervieux & Boulieu,1998).

优化药物剂量

贝叶斯人群建模方法可以根据患者代谢药物的能力优化 6-MP 剂量,从而改善儿科癌症、自身免疫性疾病和炎性肠病的治疗效果 (Jayachandran 等人,2015).

属性

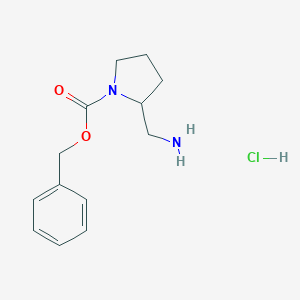

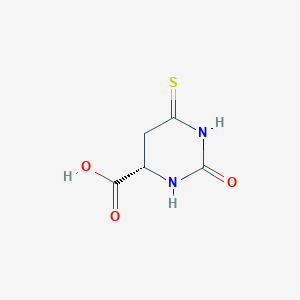

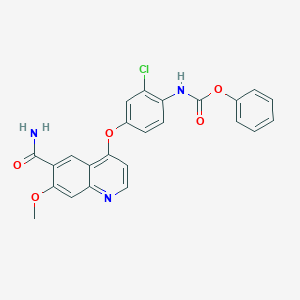

IUPAC Name |

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPKKZJGHVFOI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152124 | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thiodihydroorotate | |

CAS RN |

118438-67-8 | |

| Record name | 6-Thiodihydroorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Thiodihydroorotate inhibit dihydroorotase, and what are the downstream effects of this inhibition?

A1: 6-Thiodihydroorotate acts as a potent competitive inhibitor of dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis. This pathway is responsible for producing pyrimidine nucleotides, essential building blocks for DNA and RNA.

Q2: How does the structure of 6-Thiodihydroorotate relate to its activity as a dihydroorotase inhibitor?

A2: The structure of 6-Thiodihydroorotate closely resembles that of dihydroorotate, the natural substrate of dihydroorotase. This structural similarity allows 6-Thiodihydroorotate to effectively compete with dihydroorotate for binding to the enzyme's active site. []

- Christopherson, R. I., & Jones, M. E. (1980). Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. The Journal of Biological Chemistry, 255(1), 3358–3370.

- Rathod, P. K., & Reyes, P. (1996). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of Biological Chemistry, 271(31), 18504–18508.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)